molecular formula C19H17F3N4O4 B2975935 N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 1797224-13-5

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2975935
CAS No.: 1797224-13-5
M. Wt: 422.364
InChI Key: FNOHJIFPJPLKMH-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a cyclopropyl group, a furan-2-yl substituent, and a 4-(trifluoromethoxy)benzamide moiety. The 1,2,4-triazole core is part of a 4,5-dihydro structure, indicating partial saturation, which may influence conformational flexibility and binding interactions. While direct biological data for this compound is unavailable in the provided evidence, its structural features align with triazole derivatives known for antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O4/c20-19(21,22)30-14-7-3-12(4-8-14)17(27)23-9-10-25-18(28)26(13-5-6-13)16(24-25)15-2-1-11-29-15/h1-4,7-8,11,13H,5-6,9-10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOHJIFPJPLKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a complex organic compound notable for its unique structural features, which include a cyclopropyl group, a furan moiety, and a triazole ring. These components suggest significant potential for biological activity, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H18F3N3O2, with a molecular weight of approximately 365.34 g/mol. Its structure can be summarized as follows:

Property Value
Molecular FormulaC16H18F3N3O2
Molecular Weight365.34 g/mol
CAS Number1797260-76-4
Chemical StructureChemical Structure

Biological Activity Overview

Research indicates that compounds featuring triazole and furan moieties often exhibit significant biological activities. The specific activities associated with this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may demonstrate antimicrobial effects against various pathogens, including bacteria and fungi. The presence of the triazole ring is particularly linked to antifungal properties.
  • Anticancer Potential : Some derivatives of triazole compounds have shown promise as anticancer agents in vitro. The mechanisms may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
  • Enzyme Inhibition : The compound's structure suggests it may interact with enzymes involved in metabolic pathways or disease processes, potentially leading to therapeutic effects.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds and their mechanisms:

Antimicrobial Studies

Research has demonstrated that compounds containing triazole rings exhibit potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, a study found that related triazole derivatives had minimum inhibitory concentrations (MICs) ranging from 10.1 to 62.4 µM against these bacteria .

Anticancer Research

A study published in the ACS Omega journal evaluated various triazole-based compounds against multiple cancer cell lines. The results indicated that several analogs showed significant cytotoxicity compared to standard treatments like doxorubicin . This suggests that this compound could be further investigated for its potential anticancer properties.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Disruption of Cellular Signaling : It might interfere with signaling pathways essential for cellular growth and metabolism.

Comparison with Similar Compounds

Structural Analogues: Key Differences and Implications

The compound is compared to structurally related 1,2,4-triazole derivatives, focusing on substituent variations and their physicochemical/biological impacts.

Table 1: Structural and Functional Comparison
Feature Target Compound Analogous Compound ()
Heterocyclic Ring Furan-2-yl (oxygen-containing) Thiophen-2-yl (sulfur-containing)
Benzamide Substituent 4-(Trifluoromethoxy) 3,4-Difluoro
Molecular Formula C₁₉H₁₆F₃N₄O₃ (estimated) C₁₈H₁₆F₂N₄O₂S
Molecular Weight ~423.3 (estimated) 390.4
Key Functional Groups Cyclopropyl, trifluoromethoxy, 4,5-dihydro-1H-1,2,4-triazol-5-one Cyclopropyl, difluorophenyl, 4,5-dihydro-1H-1,2,4-triazol-5-one
Analysis of Substituent Effects

Heterocyclic Ring (Furan vs. Thiophene): Furan (O): Higher electronegativity and smaller atomic size compared to sulfur. This may reduce lipophilicity but improve solubility in polar solvents.

Benzamide Substituents (Trifluoromethoxy vs. Difluoro):

  • Trifluoromethoxy (-OCF₃): Strong electron-withdrawing effect, which may stabilize the compound against oxidative metabolism. The bulkier group could influence steric interactions in target binding.
  • 3,4-Difluoro (-F): Moderate electron-withdrawing effect with reduced steric hindrance compared to -OCF₃. Fluorine’s small size allows for tighter packing in crystal lattices or binding pockets .

Triazole Tautomerism:

  • The target compound’s 4,5-dihydro-1H-1,2,4-triazol-5-one core exists in a thione tautomeric form (C=S), as confirmed by IR spectra lacking νS-H bands (~2500–2600 cm⁻¹) and showing νC=S at 1247–1255 cm⁻¹. This tautomerism influences hydrogen-bonding capacity and reactivity .

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